Cpmh-opp

Description

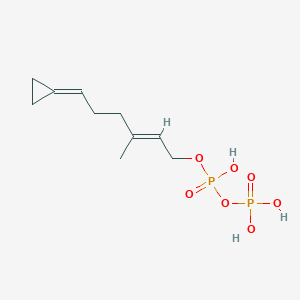

Structure

3D Structure

Propriétés

Numéro CAS |

155330-43-1 |

|---|---|

Formule moléculaire |

C10H18O7P2 |

Poids moléculaire |

312.19 g/mol |

Nom IUPAC |

[(E)-6-cyclopropylidene-3-methylhex-2-enyl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C10H18O7P2/c1-9(3-2-4-10-5-6-10)7-8-16-19(14,15)17-18(11,12)13/h4,7H,2-3,5-6,8H2,1H3,(H,14,15)(H2,11,12,13)/b9-7+ |

Clé InChI |

CBQMAJDOQMZKMG-VQHVLOKHSA-N |

SMILES |

CC(=CCOP(=O)(O)OP(=O)(O)O)CCC=C1CC1 |

SMILES isomérique |

C/C(=C\COP(=O)(O)OP(=O)(O)O)/CCC=C1CC1 |

SMILES canonique |

CC(=CCOP(=O)(O)OP(=O)(O)O)CCC=C1CC1 |

Synonymes |

6-cyclopropylidene-3-methyl-2-hexen-1-yl pyrophosphate 6-cyclopropylidene-3E-methyl-hex-2-en-1-yl pyrophosphate CPMH-OPP |

Origine du produit |

United States |

Structural Determinants of Cpmh Opp S Biosynthetic Functionality

Elucidation of the Cyclopropylidene Ring System's Role in Reactivity

The cyclopropylidene ring system, a defining structural element of CPMH-OPP, is characterized by a three-membered ring containing an exocyclic double bond molinstincts.comontosight.ai. This structural motif introduces significant ring strain due to distorted bond angles and increased s-character in the ring carbons ontosight.ai. This inherent strain contributes substantially to the molecule's reactivity, making the cyclopropylidene ring a key site for enzymatic transformations during biosynthesis ontosight.ai.

In the context of isoprenoid biosynthesis, the cyclopropylidene ring system in intermediates like CPMH-OPP is often involved in rearrangement and cyclization reactions catalyzed by specific terpene synthases uzh.chresearchgate.net. The strained nature of the ring facilitates its opening, which can generate reactive carbocation intermediates psgcas.ac.inresearchgate.net. These carbocations can then undergo further rearrangements or react with other parts of the molecule or other substrates to form new carbon-carbon bonds, leading to the diverse skeletal structures observed in isoprenoids psgcas.ac.in.

Research into cyclopropylidene derivatives in organic synthesis demonstrates their high reactivity and utility as building blocks for creating complex ring systems through reactions such as cycloadditions and rearrangements ontosight.airsc.org. While studies specifically detailing the enzymatic mechanisms involving the cyclopropylidene ring in CPMH-OPP are part of broader investigations into terpene biosynthesis, the general principles of cyclopropylidene reactivity, including facile ring opening and carbocation formation, are directly relevant to understanding its function as a biosynthetic intermediate psgcas.ac.inresearchgate.netacs.org. The precise enzymatic control over the opening and subsequent reactions of the cyclopropylidene ring in CPMH-OPP is crucial for directing the synthesis towards specific isoprenoid products.

The Pyrophosphate Moiety's Contribution to Enzymatic Recognition and Energy Transfer

The pyrophosphate (OPP) moiety in CPMH-OPP plays a multifaceted and essential role in its biosynthetic function. As a charged, polar group, the pyrophosphate is critical for the recognition and binding of CPMH-OPP by the enzymes involved in isoprenoid biosynthesis rsc.orgscience.gov. These enzymes, often pyrophosphate-dependent, possess specific binding sites that accommodate the pyrophosphate group, frequently involving coordination with divalent metal ions such as magnesium (Mg²⁺) rsc.orgpnas.org. This specific enzymatic recognition ensures that CPMH-OPP is channeled correctly through the metabolic pathway.

Beyond recognition, the pyrophosphate group serves as an excellent leaving group in nucleophilic substitution and elimination reactions catalyzed by terpene synthases psgcas.ac.inrsc.org. The cleavage of the carbon-oxygen bond linking the isoprenoid chain to the pyrophosphate group is a common step in the initiation of carbocation formation, a key event in the cyclization and rearrangement reactions that build terpene skeletons psgcas.ac.inrsc.org. The leaving of the pyrophosphate group drives these reactions forward.

Data regarding the binding affinities of enzymes for pyrophosphate-containing substrates and the free energy change associated with pyrophosphate hydrolysis highlight its importance in enzymatic catalysis and energy transfer within metabolic pathways.

| Process | Approximate Free Energy Change (ΔG°') | Role in Biosynthesis |

| Hydrolysis of Pyrophosphate (PPi) | -18 to -20 kJ/mol rsc.org | Drives reactions forward, ensures irreversibility nih.gov |

| Pyrophosphate as a Leaving Group | Favorable | Facilitates carbocation formation psgcas.ac.inrsc.org |

| Enzymatic Binding of Pyrophosphate | Specific interactions | Ensures substrate recognition and channeling rsc.orgscience.gov |

Stereochemical Considerations in CPMH-OPP's Biosynthetic Transformations

Stereochemistry plays a critical role in the biosynthesis of isoprenoids, a process that generates a vast array of molecules with precise three-dimensional structures scilit.comroyalsocietypublishing.org. The starting precursors, IPP and DMAPP, exist as specific isomers, and the enzymes involved in their condensation and subsequent transformations exhibit remarkable stereospecificity royalsocietypublishing.orgacs.org. While specific details on the stereochemistry of CPMH-OPP itself and its direct enzymatic transformations are often discussed within the context of the broader reaction mechanisms of terpene synthases, general principles apply.

Terpene synthases are known to control the stereochemical outcome of cyclization and rearrangement reactions with high fidelity uzh.chscilit.com. This control arises from the precise positioning of the substrate (like CPMH-OPP) within the enzyme's active site and the directed nature of the catalytic steps, including the controlled ionization of the pyrophosphate leaving group and the subsequent folding and cyclization of the carbocation intermediate uzh.chpsgcas.ac.in. The enzyme's protein scaffold creates a chiral environment that dictates which face of a double bond is attacked, the conformation of the carbon chain during cyclization, and the stereochemistry of any newly formed chiral centers uzh.chscilit.com.

Studies on other isoprenoid pyrophosphate intermediates, such as farnesyl pyrophosphate (FPP) and geranyl pyrophosphate (GPP), have elucidated how enzymes selectively remove specific protons or control the orientation of the allylic pyrophosphate during condensation and cyclization reactions, leading to the formation of specific stereoisomers of downstream products royalsocietypublishing.orgacs.org. Given that CPMH-OPP is an intermediate in this pathway, its conversion by downstream enzymes would similarly be subject to strict stereochemical control, ensuring the production of biologically active isoprenoids with the correct absolute and relative stereochemistry scilit.com.

The stereochemical outcome of reactions involving cyclopropylmethyl cations, which can be generated from cyclopropylidene systems, is known to be influenced by substituents and reaction conditions researchgate.net. In the enzymatic context, the protein environment precisely controls the fate of such intermediates derived from CPMH-OPP, directing rearrangements and cyclizations to yield specific stereoisomers, a hallmark of terpene biosynthesis uzh.chscilit.com.

| Isoprenoid Precursor | Stereochemical Feature | Role in Biosynthesis |

| IPP | Prochiral centers | Stereospecifically acted upon by isomerases and synthases royalsocietypublishing.orgacs.org |

| DMAPP | E-double bond | Stereospecifically condensed with IPP acs.org |

| CPMH-OPP | Cyclopropylidene ring, double bond | Stereochemistry controlled during enzymatic transformation uzh.chscilit.com |

Enzymatic Transformations and Mechanistic Insights Involving Cpmh Opp

Characterization of Enzymes Utilizing or Producing CPMH-OPP in the Mevalonate (B85504) Pathway

Information specifically detailing the enzymes that directly utilize or produce CPMH-OPP as a substrate or product within the standard mevalonate pathway was not found in the provided search results. While the pathway involves a series of enzymatic steps converting early precursors to IPP and DMAPP readthedocs.io, the specific enzyme(s) acting directly upon CPMH-OPP were not characterized in the search outcomes.

Detailed Analysis of Reaction Mechanisms Catalyzed by CPMH-OPP-Interacting Enzymes

A detailed analysis of the precise reaction mechanisms catalyzed by enzymes that would interact with CPMH-OPP, including step-by-step chemical transformations and catalytic residues, could not be constructed as the specific enzymes were not identified with corresponding mechanistic details in the provided information.

Identification and Investigation of Transient Intermediates and Transition States

The identification and investigation of transient intermediates and transition states specifically formed during the enzymatic transformations involving CPMH-OPP could not be detailed due to the absence of specific mechanistic studies on CPMH-OPP in the search results.

Synthetic Strategies for Cpmh Opp and Mechanistic Probes

Development of Chemoenzymatic and Total Synthesis Routes for CPMH-OPP

For a molecule like CPMH-OPP, a hypothetical chemoenzymatic route could involve the use of enzymes such as ketoreductases for stereoselective reductions or lipases for regioselective acylations. These enzymatic steps would be integrated with traditional chemical reactions, such as carbon-carbon bond formations or functional group manipulations, to assemble the complete molecular framework.

Total synthesis, the complete chemical synthesis of a complex molecule from simple, commercially available starting materials, represents another fundamental approach. nih.gov A total synthesis of CPMH-OPP would likely involve a multi-step sequence, potentially featuring key reactions like cycloadditions, cross-coupling reactions, or intricate rearrangement cascades to construct the core structure and install the required functional groups with precise stereochemical control.

Rational Design and Synthesis of CPMH-OPP Analogs as Enzymatic Probes

To investigate the function of enzymes, scientists often utilize molecular probes, which are molecules designed to interact with an enzyme in a specific and detectable manner. thermofisher.com The rational design of analogs of a natural substrate, such as CPMH-OPP, is a common strategy for creating such probes. These analogs are systematically modified versions of the parent molecule, where specific functional groups or structural motifs are altered to probe their role in enzyme binding and catalysis.

The design process for CPMH-OPP analogs would involve considering the known or hypothesized active site of the target enzyme. Modifications could include:

Isosteric replacements: Replacing an atom or group of atoms with another that has a similar size and shape to probe the electronic requirements of the interaction.

Truncations or extensions: Shortening or lengthening parts of the molecule to identify the minimal structural requirements for binding.

Introduction of reporter groups: Incorporating fluorescent or radioactive labels to allow for the visualization and quantification of enzyme-probe interactions.

Mechanism-based inhibitors: Designing analogs that, upon enzymatic processing, form a reactive species that covalently modifies and inactivates the enzyme, providing definitive evidence of a specific enzyme-substrate interaction.

The synthesis of these analogs would follow similar chemical principles as the synthesis of CPMH-OPP itself, employing a combination of chemical and enzymatic methods to achieve the desired molecular structures.

Table 1: Hypothetical CPMH-OPP Analogs and Their Design Rationale

| Analog | Modification | Rationale for Design |

| Analog A | Replacement of a hydroxyl group with a hydrogen atom | To investigate the importance of a specific hydrogen bond interaction. |

| Analog B | Introduction of a fluorine atom | To probe the electronic environment of the active site. |

| Analog C | Attachment of a fluorescent tag | To enable visualization of enzyme binding and localization. |

| Analog D | Incorporation of a photoreactive group | To allow for photo-crosslinking and identification of binding partners. |

Application of Synthesized Analogs in Elucidating Enzyme Mechanism and Specificity

Once synthesized, CPMH-OPP analogs serve as powerful tools to unravel the intricacies of enzyme mechanisms and to define their substrate specificity. nih.gov By systematically studying the interactions of these analogs with the target enzyme, researchers can gain valuable insights into the catalytic process.

Key experimental applications of these analogs include:

Binding Affinity Studies: Measuring the binding constants (e.g., Ki or Kd) of the analogs to the enzyme provides quantitative data on the importance of the modified functional groups for recognition and binding.

Kinetic Analysis: By using the analogs as substrates or inhibitors in enzymatic assays, researchers can determine how the structural modifications affect the rates of catalysis (kcat) and substrate binding (KM). This information helps to map the energetic landscape of the reaction and to identify rate-limiting steps.

Structural Biology: Co-crystallizing the enzyme with an analog can provide a high-resolution snapshot of the enzyme-ligand complex. This structural information is invaluable for understanding the precise molecular interactions that govern substrate binding and catalysis.

Probing Substrate Specificity: By testing a library of analogs with varied structural features, the substrate tolerance of the enzyme can be determined. This is crucial for understanding the enzyme's biological role and for engineering enzymes with altered or improved properties.

The data obtained from these studies, often presented in formats such as the one hypothetically shown below, allows for a detailed understanding of the enzyme's function.

Table 2: Hypothetical Kinetic Data for CPMH-OPP and Its Analogs with a Target Enzyme

| Compound | KM (µM) | kcat (s-1) | kcat/KM (M-1s-1) |

| CPMH-OPP | 10 | 100 | 1.0 x 107 |

| Analog A | 500 | 90 | 1.8 x 105 |

| Analog B | 15 | 20 | 1.3 x 106 |

| Analog C | 25 | 110 | 4.4 x 106 |

Through the iterative process of designing, synthesizing, and applying these molecular probes, the scientific community can piece together the complex puzzle of enzymatic catalysis, paving the way for future discoveries in biology and medicine.

Computational Chemistry and Theoretical Biophysics of Cpmh Opp Systems

Quantum Chemical Calculations to Probe CPMH-OPP's Electronic Structure and Reactivity Profile

Quantum chemical calculations provide fundamental insights into the electronic structure of molecules, which is crucial for understanding their stability, properties, and reactivity. Methods such as Density Functional Theory (DFT) or ab initio methods (e.g., Hartree-Fock, Møller-Plesset perturbation theory) can be applied to CPMH-OPP. These calculations can determine key electronic properties, including molecular orbitals, charge distribution, electrostatic potential maps, and frontier orbital energies (HOMO and LUMO).

Analyzing the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can offer predictions about CPMH-OPP's potential to act as an electron donor or acceptor, respectively, thus indicating likely sites for nucleophilic or electrophilic attack. molinstincts.com Electrostatic potential maps can highlight regions of positive and negative charge accumulation, which are important for predicting non-covalent interactions, such as hydrogen bonding or electrostatic attractions, with other molecules or active sites of enzymes.

Furthermore, quantum chemical calculations can be used to compute vibrational frequencies, providing information about the molecule's stable conformations and thermodynamic properties. While specific published data detailing the quantum chemical calculations for CPMH-OPP were not found in the conducted searches, these methodologies are standard tools for characterizing the electronic basis of a molecule's behavior.

Molecular Dynamics Simulations to Investigate Enzyme-CPMH-OPP Binding and Conformational Dynamics

Molecular Dynamics (MD) simulations are powerful tools for studying the time-dependent behavior of molecular systems, including the conformational flexibility of CPMH-OPP itself and its interactions with biological macromolecules like enzymes. By simulating the motion of atoms and molecules over time according to classical mechanics principles and defined force fields, MD can provide insights into dynamic processes that are not accessible through static experimental methods or quantum chemistry alone.

For CPMH-OPP, MD simulations could be used to explore its conformational landscape in different environments (e.g., in solution or bound to a protein). This is particularly relevant given the presence of rotatable bonds in its structure. molinstincts.com Understanding the preferred conformations and flexibility of CPMH-OPP is essential for predicting how it might fit into the binding pocket of an enzyme.

When studying enzyme-CPMH-OPP interactions, MD simulations can provide detailed information about the binding process, the stability of the enzyme-ligand complex, and the specific interactions (e.g., hydrogen bonds, van der Waals forces, electrostatic interactions) formed between CPMH-OPP and the amino acid residues in the enzyme's active site. Techniques like steered MD or umbrella sampling can be employed to estimate binding free energies, providing a quantitative measure of the affinity between CPMH-OPP and the enzyme. Although specific MD simulation studies on CPMH-OPP were not found in the search results, these methods are routinely applied to understand the dynamic behavior and binding of small molecules to proteins.

Theoretical Modeling of Reaction Pathways and Energy Landscapes for CPMH-OPP Transformations

Understanding how CPMH-OPP might be chemically transformed, either enzymatically or non-enzymatically, requires the investigation of possible reaction pathways and their associated energy landscapes. Theoretical modeling, often combining quantum chemistry and transition state theory, can be used for this purpose.

By identifying potential reaction coordinates and locating transition states, computational methods can map out the energy profile of a reaction, revealing activation energies and the relative stability of intermediates and products. This allows for the prediction of reaction rates and preferred reaction mechanisms. For a compound like CPMH-OPP, which contains phosphate (B84403) groups and an alkene with a cyclopropylidene moiety, potential reactions could include hydrolysis of the phosphate ester bonds, isomerization, or reactions involving the cyclopropylidene ring. molinstincts.com

Methods such as the Adiabatic Mapping technique or the Nudged Elastic Band (NEB) method can be used to find minimum energy pathways and transition states connecting reactants and products. While specific theoretical studies on the reaction pathways of CPMH-OPP were not identified in the search results, these computational approaches are fundamental for elucidating the chemical transformations of complex organic molecules.

Computational Approaches to Predict Substrate Specificity and Catalytic Efficiency of Enzymes Interacting with CPMH-OPP

Computational methods play a significant role in predicting how effectively enzymes might bind and transform CPMH-OPP, essentially predicting substrate specificity and catalytic efficiency. Docking studies are often the first step, predicting the likely binding poses of CPMH-OPP within an enzyme's active site based on geometric shape complementarity and scoring functions that estimate binding affinity.

More advanced techniques, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations applied to MD trajectories, can provide more refined estimates of binding free energies. molinstincts.com These methods take into account the flexibility of both the ligand (CPMH-OPP) and the enzyme, as well as solvation effects.

To assess catalytic efficiency, which involves the conversion of CPMH-OPP to products, computational methods can be used to model the enzymatic reaction mechanism. This often involves hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approaches, where the active site and the reacting part of CPMH-OPP are treated with more accurate but computationally expensive quantum mechanics methods, while the rest of the enzyme and solvent are treated with faster molecular mechanics methods. By modeling the transition state of the enzymatic reaction, the activation energy can be calculated, providing insights into the catalytic power of the enzyme towards CPMH-OPP. Although specific computational predictions for enzyme interactions with CPMH-OPP were not found in the conducted searches, these methodologies represent the state-of-the-art for understanding and predicting enzyme-substrate interactions and catalysis.

Advanced Analytical Methodologies for Investigating Cpmh Opp Pathways

Application of High-Resolution Mass Spectrometry for Metabolite Profiling and Flux Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that provides precise measurements of mass-to-charge ratios (m/z), enabling the accurate identification and quantification of molecules within a complex sample matrix. In the context of CPMH-OPP pathways, HRMS, often coupled with liquid chromatography (LC-HRMS), is invaluable for comprehensive metabolite profiling. This involves identifying and quantifying CPMH-OPP and its related precursors, intermediates, and products in biological extracts. The high resolving power of HRMS allows for the differentiation of compounds with very similar masses, including isomers, which is crucial in metabolic studies where numerous structurally related molecules may be present.

For flux analysis, HRMS can be used in conjunction with isotopic labeling (discussed in Section 6.3). By tracking the incorporation of stable isotopes into CPMH-OPP and its downstream metabolites over time, researchers can determine the rates of metabolic reactions and the flow of carbon and phosphate (B84403) through the pathway. The high sensitivity of HRMS allows for the detection of low-abundance intermediates, providing a more complete picture of the metabolic network.

An illustrative example of HRMS data in metabolite profiling could be a table showing the detected metabolites, their accurate masses, and relative abundances in a sample from an organism producing CPMH-OPP:

| Metabolite Name | Accurate Mass (Da) | Relative Abundance |

| CPMH-OPP | 312.0589 | 100% |

| Precursor A | 248.0301 | 45% |

| Metabolite X (downstream product) | 176.0915 | 15% |

| Isomer of CPMH-OPP | 312.0589 | 5% |

This table demonstrates how HRMS provides the necessary data for identifying compounds based on their precise mass and observing their relative levels, which can indicate their roles and concentrations within the pathway.

Utilization of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Intermediates and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for determining the structure and composition of organic molecules. In the investigation of CPMH-OPP pathways, NMR is essential for the unambiguous structural elucidation of CPMH-OPP itself and any novel intermediates or byproducts that may be formed. By analyzing the chemical shifts, splitting patterns, and integration of signals in ¹H, ¹³C, and ³¹P NMR spectra, researchers can deduce the arrangement of atoms and the types of bonds present.

A hypothetical ¹H NMR data excerpt for a portion of the CPMH-OPP molecule might look like this:

| Chemical Shift (ppm) | Multiplicity | Integration | Assigned Protons |

| 1.05 | Triplet | 3H | Methyl group protons |

| 1.50-1.70 | Multiplet | 4H | Methylene protons |

| 5.25 | Doublet | 1H | Vinyl proton |

This type of data, when combined with information from other NMR experiments (e.g., ¹³C, COSY, HSQC), allows for the complete assignment of the molecular structure.

Isotopic Labeling Strategies (e.g., ¹³C, ²H, ³²P) for Tracing Carbon and Phosphate Flow

Isotopic labeling is a powerful approach to trace the fate of specific atoms through metabolic pathways. For studying CPMH-OPP pathways, stable isotopes such as ¹³C, ²H (deuterium), and radioactive isotope ³²P are particularly useful. By providing cells or enzyme assays with precursors labeled with these isotopes, researchers can track how the labeled atoms are incorporated into CPMH-OPP and subsequent metabolites.

Analysis of the isotopically enriched molecules, typically by HRMS or NMR, reveals the specific atoms that originated from the labeled precursor, thereby mapping the metabolic transformations and flux. For instance, using a ¹³C-labeled mevalonate (B85504) precursor can show which carbons in CPMH-OPP and downstream isoprenoids are derived from mevalonate, confirming the pathway activity. ²H labeling can provide insights into reaction mechanisms involving hydrogen transfers. ³²P labeling can trace the fate of the phosphate groups, which are critical in the pyrophosphate moiety of CPMH-OPP.

An illustrative data representation for a ¹³C labeling experiment analyzed by MS could show the mass isotopomer distribution of CPMH-OPP after incubation with a ¹³C-labeled precursor:

| Mass Isotopomer (M + n) | Natural Abundance (%) | Observed Abundance (%) |

| M + 0 | 89.4 | 55.2 |

| M + 1 | 10.1 | 30.5 |

| M + 2 | 0.5 | 10.8 |

| M + 3 | <0.1 | 3.5 |

An increase in the abundance of mass isotopomers higher than the natural abundance (e.g., M+1, M+2, M+3) indicates the incorporation of the ¹³C label, providing quantitative data on the extent of metabolic activity.

Chromatographic Techniques for Isolation, Purification, and Quantitative Analysis in Biosynthetic Studies

Chromatographic techniques are indispensable for the separation, isolation, purification, and quantitative analysis of CPMH-OPP and related compounds from complex biological mixtures or reaction samples. Given the polar and charged nature of CPMH-OPP due to its pyrophosphate group, techniques like High-Performance Liquid Chromatography (HPLC), particularly ion-exchange chromatography or reversed-phase HPLC with appropriate ion-pairing reagents, are commonly employed.

Preparative chromatography can be used to isolate and purify sufficient quantities of CPMH-OPP or its metabolites for subsequent structural analysis by NMR or other techniques. Analytical chromatography, often coupled with detectors such as UV-Vis or mass spectrometers (LC-MS), is used for the quantitative analysis of compounds in a sample. By separating the components of a mixture, chromatography reduces matrix effects and allows for accurate quantification of individual analytes.

A representative data table from an HPLC analysis could show the retention times and peak areas of CPMH-OPP and other relevant compounds, which are used for their identification and quantification:

| Compound Name | Retention Time (minutes) | Peak Area (arbitrary units) |

| Precursor A | 4.1 | 15,200 |

| CPMH-OPP | 6.5 | 38,500 |

| Metabolite X (downstream product) | 8.9 | 9,100 |

The peak area is proportional to the amount of the compound, allowing for quantitative comparisons between different samples or conditions.

Broader Research Implications and Future Trajectories for Cpmh Opp Research

Interdisciplinary Perspectives on CPMH-OPP's Role in Metabolic Engineering and Synthetic Biology

The study of CPMH-OPP is highly relevant to the fields of metabolic engineering and synthetic biology. Metabolic engineering aims to optimize cellular processes to produce desired compounds, while synthetic biology focuses on designing and constructing new biological parts, devices, and systems frontiersin.orgopenaccessjournals.comnih.govfrontiersin.org.

Understanding the biosynthesis of CPMH-OPP and its downstream products offers opportunities for engineering metabolic pathways in host organisms (like bacteria or yeast) to enhance the production of valuable isoprenoids nih.govopenaccessjournals.comnih.gov. This could involve:

Optimizing expression of pathway enzymes: Ensuring sufficient levels of the enzymes that convert precursors to CPMH-OPP and subsequently transform CPMH-OPP into target isoprenoids.

Modifying enzyme specificity: Engineering enzymes to alter the product profile or improve catalytic efficiency.

Introducing heterologous pathways: Transferring the genes encoding the enzymes for CPMH-OPP biosynthesis and downstream reactions into a suitable host organism that doesn't naturally produce these compounds.

Synthetic biology approaches can be used to design and build novel pathways or modify existing ones to control the flux of metabolites towards desired isoprenoid end-products frontiersin.orgnih.govfrontiersin.org. This could include designing genetic circuits to regulate enzyme expression or creating modular biosynthetic pathways that can be easily assembled and modified frontiersin.org.

The research on CPMH-OPP can inform strategies for the production of biofuels and other valuable compounds derived from isoprenoids ontosight.ai. For instance, understanding the enzymes involved in CPMH-OPP metabolism could aid in the development of microbial cell factories for sustainable chemical production openaccessjournals.com.

Table 2: Interdisciplinary Applications Informed by CPMH-OPP Research

| Field | Relevance to CPMH-OPP Research | Potential Applications |

| Metabolic Engineering | Identifying bottlenecks and key regulatory points in isoprenoid biosynthesis pathways involving CPMH-OPP. | Enhanced production of valuable isoprenoids in microbial hosts. nih.govopenaccessjournals.comnih.gov |

| Synthetic Biology | Designing and constructing novel or modified pathways for controlled production of CPMH-OPP and its derivatives. | Development of microbial cell factories for sustainable biochemical production. frontiersin.orgopenaccessjournals.com |

| Industrial Biotechnology | Developing efficient bioprocesses for the production of isoprenoid-based products. | Production of biofuels, flavors, fragrances, and pharmaceuticals. ontosight.aiopenaccessjournals.comnih.gov |

Emerging Research Avenues in Understanding Biosynthetic Pathway Regulation and Diversity

Investigating CPMH-OPP provides a window into the complex regulation and diversity of biosynthetic pathways. The production of natural products is tightly controlled within organisms, responding to developmental cues and environmental signals. Understanding how the biosynthesis of CPMH-OPP is regulated at the genetic, enzymatic, and metabolic levels is an emerging area of research.

Regulation can occur through various mechanisms, including:

Transcriptional control: Regulation of the genes encoding the enzymes involved in CPMH-OPP synthesis and metabolism.

Enzymatic regulation: Allosteric regulation, post-translational modifications, or feedback inhibition of pathway enzymes.

Metabolic channeling: Spatial or temporal organization of enzymes to enhance pathway efficiency.

The diversity of isoprenoid structures arises from the variations in the enzymes that act on common precursors like IPP, DMAPP, and their elongated forms, which would include intermediates like CPMH-OPP researchgate.netnih.gov. Studying the different enzymes that can process CPMH-OPP or related intermediates in various organisms can reveal the evolutionary mechanisms that have led to the vast chemical diversity observed in natural products nih.gov.

Emerging research avenues include using systems biology approaches to model and understand the entire metabolic network in which CPMH-OPP is involved openaccessjournals.com. This can help identify key regulatory points and predict the effects of genetic or environmental perturbations on isoprenoid production. Techniques like transcriptomics, proteomics, and metabolomics can provide comprehensive data to build these models.

Unresolved Questions and Future Directions in the Academic Investigation of CPMH-OPP and its Related Pathways

Despite progress in understanding isoprenoid biosynthesis, several unresolved questions remain regarding CPMH-OPP and its related pathways:

Precise enzymatic mechanisms: While the general pathway is known, the detailed catalytic mechanisms of specific enzymes involved in the formation and transformation of CPMH-OPP may still require further elucidation through structural biology and enzyme kinetics studies.

Regulatory networks: The intricate regulatory networks controlling the flux through pathways involving CPMH-OPP are not fully understood. How are these pathways integrated with other cellular metabolic processes?

Diversity generation: How do enzymes acting on intermediates like CPMH-OPP contribute to the immense structural diversity of isoprenoids? Identifying and characterizing novel enzymes with unique activities is crucial.

Substrate promiscuity and enzyme evolution: To what extent can the enzymes involved in CPMH-OPP metabolism accept alternative substrates, and how has this promiscuity evolved to generate new natural products? researchgate.net

In vivo dynamics: Real-time monitoring of CPMH-OPP levels and flux through its pathway in living organisms under different conditions remains challenging.

Therapeutic potential: While isoprenoid pathways are targets for some drugs (e.g., statins targeting the mevalonate (B85504) pathway), the specific therapeutic potential of modulating enzymes related to CPMH-OPP biosynthesis needs further exploration ontosight.ai.

Future research directions should focus on applying advanced techniques such as cryo-EM for enzyme structure determination, advanced mass spectrometry for flux analysis, and gene editing technologies like CRISPR-Cas9 to manipulate pathways in vivo. Computational approaches, including molecular dynamics simulations and bioinformatics, will be essential for predicting enzyme function and identifying novel pathway components. monash.edu Interdisciplinary collaborations between chemists, biologists, engineers, and computational scientists will be key to addressing these complex questions and unlocking the full potential of research into CPMH-OPP and its related biosynthetic pathways.

Q & A

How can researchers respond to peer reviews questioning Cpmh-opp’s novelty?

- Methodological Answer :

- Comparative Analysis : Create a table contrasting Cpmh-opp’s properties (e.g., logP, solubility) with prior art, emphasizing unique features (e.g., trifluoromethyl group enhancing membrane permeability).

- Citation Strategy : Cite foundational studies while differentiating your work (e.g., "Unlike Smith et al., our approach avoids hepatotoxic metabolites") .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.